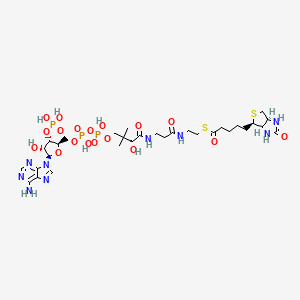
Biotinyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of biotin. It derives from a biotin. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Biochemical Research
Role in Enzyme Activity:
Biotinyl-CoA functions as a substrate for biotin-dependent carboxylases, which are critical for various metabolic pathways. For instance, studies have shown that high concentrations of biotin can stimulate the activity of propionyl-CoA carboxylase and β-methylcrotonyl-CoA carboxylase in human leukocytes, highlighting its importance in metabolic regulation .
Protein Biotinylation Techniques:
Biotinylation techniques utilizing this compound are extensively employed in structural biology to modify proteins for studies on protein-protein interactions, purification, and localization. The ability to label proteins with biotin allows researchers to utilize affinity purification methods, significantly enhancing the study of complex protein networks .
Clinical Applications
Metabolic Disorders:
this compound plays a vital role in managing metabolic disorders associated with biotin deficiency. For example, individuals with propionic acidemia benefit from biotin supplementation, which enhances the activity of relevant carboxylases and helps regulate metabolic pathways involving propionyl-CoA .
Drug Development:
In pharmacological research, biotinylated compounds are used to develop targeted therapies. This compound can be incorporated into drug screening assays to identify potential therapeutic agents that interact with specific enzymes or pathways involved in diseases such as obesity and diabetes .
Biotechnology and Synthetic Biology
Enzyme Engineering:
Biotin ligases derived from biotin-dependent enzymes have been engineered for various applications in biotechnology. These enzymes facilitate the incorporation of biotin into proteins, which can be used for creating bioconjugates and antibody-drug conjugates designed for targeted delivery systems .
Metabolic Engineering:
In synthetic biology, this compound is utilized to construct metabolic pathways that enhance the production of valuable metabolites. For instance, its role in fatty acid synthesis makes it a target for engineering microbial strains to produce biofuels or other industrially relevant compounds .
Agricultural Applications
Nutritional Supplements:
Biotin is often included in animal feed as a nutritional supplement to enhance growth and improve metabolic health. The incorporation of this compound into feed formulations can help optimize the metabolism of livestock by improving fatty acid synthesis and energy utilization .
Case Studies
Propiedades
Fórmula molecular |
C31H50N9O18P3S2 |
|---|---|
Peso molecular |
993.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanethioate |
InChI |
InChI=1S/C31H50N9O18P3S2/c1-31(2,25(44)28(45)34-8-7-19(41)33-9-10-62-20(42)6-4-3-5-18-21-16(12-63-18)38-30(46)39-21)13-55-61(52,53)58-60(50,51)54-11-17-24(57-59(47,48)49)23(43)29(56-17)40-15-37-22-26(32)35-14-36-27(22)40/h14-18,21,23-25,29,43-44H,3-13H2,1-2H3,(H,33,41)(H,34,45)(H,50,51)(H,52,53)(H2,32,35,36)(H2,38,39,46)(H2,47,48,49)/t16-,17-,18-,21-,23-,24-,25+,29-/m1/s1 |
Clave InChI |
WNMONPKUDXWVKE-OLABLILRSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC4C5C(CS4)NC(=O)N5)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















